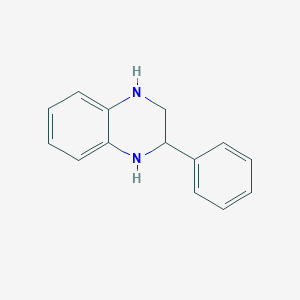

2-Phenyl-1,2,3,4-tetrahydroquinoxaline

Description

Significance of the Tetrahydroquinoxaline Moiety in Heterocyclic Compound Research

Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are fundamental to organic and medicinal chemistry. mdpi.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts specific properties, such as polarity and the capacity for hydrogen bonding, which can enhance a molecule's binding affinity and selectivity to biological targets. mdpi.com Within this vast class of molecules, nitrogen-containing heterocycles are particularly indispensable as core structures in a wide array of pharmaceuticals and agrochemicals. nih.gov

The tetrahydroquinoxaline scaffold is a prominent member of the nitrogen-containing heterocyclic family. It is a reduced form of quinoxaline (B1680401), possessing a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring. This structural motif is a key building block found in numerous biologically active compounds and is of significant interest in drug discovery and materials science. acs.org The development of efficient synthetic methods for constructing the tetrahydroquinoxaline skeleton is a major focus of organic synthesis research, driven by the scaffold's prevalence in pharmacologically relevant agents. researchgate.net The study of tetrahydroquinoxaline derivatives also extends to understanding fundamental chemical processes, such as their role as models for studying the mechanisms of folate coenzymes. acs.org

Overview of the 2-Phenyl-1,2,3,4-tetrahydroquinoxaline Substructure within Tetrahydroquinoxaline Chemistry

This compound is a specific derivative of the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold, distinguished by the presence of a phenyl group at the second position of the tetrahydroquinoxaline ring system. This substitution significantly influences the molecule's steric and electronic properties compared to the unsubstituted parent compound. sigmaaldrich.comsigmaaldrich.com The phenyl group adds a bulky, aromatic substituent, which can be crucial for its interaction with biological targets or for its application in materials science.

The fundamental properties of this compound are well-documented, providing a baseline for further research and application. These properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 5021-47-6 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C14H14N2 | sigmaaldrich.com |

| Molecular Weight | 210.27 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 94-99 °C | sigmaaldrich.com |

| InChI Key | GMCNTPSVIZBYSH-UHFFFAOYSA-N | sigmaaldrich.com |

Current Research Trends and Future Perspectives for Tetrahydroquinoxaline Derivatives

Current research on tetrahydroquinoxaline derivatives is vibrant and multifaceted, exploring new synthetic methodologies, and potential applications. A significant trend is the development of asymmetric synthesis to produce chiral tetrahydroquinoxalines. For instance, novel Iridium-catalyzed asymmetric hydrogenation methods have been developed that allow for the selective synthesis of both enantiomers of mono-substituted chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities. rsc.org Such protocols are highly valuable as the biological activity of chiral molecules often resides in a single enantiomer. These methods can be applied under continuous flow conditions, demonstrating their potential for gram-scale production. rsc.org

Another area of active research involves the use of tetrahydroquinoxaline derivatives in the development of novel materials. Quinoxaline-based chromophores with a D-π-A-π-D architecture are of particular interest for their linear and non-linear optical properties, as well as for applications in materials exhibiting aggregation-induced emission (AIE) and mechanochromic luminescence. mdpi.com

Future perspectives for tetrahydroquinoxaline derivatives are promising. The structural versatility of the scaffold allows for extensive chemical modification, opening avenues for its use in medicinal chemistry. gfcollege.in While much of the biological activity research has focused on the related tetrahydroquinoline and tetrahydroisoquinoline scaffolds, the unique electronic and structural properties of the tetrahydroquinoxaline core suggest it is a promising scaffold for developing new therapeutic agents. rsc.orgresearchgate.net Further research into efficient and diverse synthetic strategies, including multicomponent reactions and catalytic processes, will continue to drive the discovery of novel tetrahydroquinoxaline derivatives with unique properties and applications. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCNTPSVIZBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549512 | |

| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-47-6 | |

| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,2,3,4 Tetrahydroquinoxaline Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational investigations into quinoxaline (B1680401) systems, offering a balance between accuracy and computational cost. It is widely used to explore reaction mechanisms, electronic properties, and various reactivity descriptors.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving the tetrahydroquinoxaline scaffold. This analysis helps in understanding the synthesis of these molecules. For instance, mechanistic studies on the formation of chiral tetrahydroquinoxaline derivatives have been conducted using DFT. rsc.org These studies focus on asymmetric hydrogenation processes, where calculations help to elucidate the underlying mechanism of enantioselectivity by modeling the interactions between the substrate, catalyst, and reaction intermediates. rsc.org By identifying the transition state structures and their corresponding energy barriers, researchers can predict the most favorable reaction pathways and understand how factors like solvents and catalysts influence the stereochemical outcome. rsc.org

Domino reactions, which are efficient methods for synthesizing complex molecules like 1,2,3,4-tetrahydroquinolines in a single operation, are also prime candidates for DFT analysis. mdpi.comnih.gov Computational modeling of these cascade reactions can reveal the intricate sequence of intramolecular events, such as cyclizations and rearrangements, that lead to the final product. nih.gov

The electronic properties of a molecule are key to its reactivity and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

DFT calculations have been employed to determine these properties for closely related quinoxaline structures. For 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the HOMO and LUMO energies were calculated to be -6.1381 eV and -2.2463 eV, respectively, resulting in an energy gap of 3.8918 eV. nih.gov In another study on the non-hydrogenated analog, 2-phenylquinoxaline (B188063), computational analysis at the B3LYP/6-311G(d,p) level of theory provided detailed insights into its electronic behavior. researchgate.net The HOMO-LUMO gap is a crucial parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. irjweb.comscirp.org These calculations show that both HOMO and LUMO orbitals are often distributed across the entire molecular framework. nih.gov

Table 1: Calculated Electronic Properties of Quinoxaline Derivatives Using DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | -6.1381 | -2.2463 | 3.8918 | nih.gov |

| Quinolone | -6.646 | -1.816 | 4.83 | scirp.org |

This table presents data for related quinoxaline structures to illustrate the application of DFT in determining key electronic properties.

Beyond HOMO-LUMO energies, DFT is used to calculate a suite of quantum chemical parameters that describe a molecule's global reactivity. irjweb.comresearchgate.net These parameters, derived from the HOMO and LUMO energy values, include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

These descriptors provide a quantitative framework for comparing the reactivity of different derivatives. For example, in the study of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, these parameters were calculated to provide a comprehensive understanding of the molecule's chemical behavior. nih.gov Such analyses are crucial for predicting how a molecule will interact with biological targets or other reagents. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one

| Parameter | Symbol | Calculated Value (eV) |

| Ionization Potential | I | 6.1381 |

| Electron Affinity | A | 2.2463 |

| Electronegativity | χ | 4.1922 |

| Chemical Hardness | η | 1.9459 |

| Chemical Potential | μ | -4.1922 |

| Electrophilicity Index | ω | 4.5126 |

| Softness | σ | 0.5139 |

Data sourced from a DFT study at the B3LYP/6–311 G(d,p) level. nih.gov

Molecular Dynamics (MD) Simulations and Molecular Docking Studies in Ligand-Target Interactions

To explore the potential of 2-phenyl-1,2,3,4-tetrahydroquinoxaline derivatives as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand (the quinoxaline derivative) might bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov

Molecular docking studies place the ligand into the active site of a target protein to predict its preferred binding mode and affinity. nih.govconnectjournals.com For example, various quinoxaline derivatives have been docked into the epidermal growth factor receptor (EGFR) to assess their anticancer potential. nih.gov The results of these simulations, often expressed as a docking score, provide an estimate of the binding free energy and help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket. connectjournals.comnih.gov

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov An MD simulation of a protein-ligand complex submerged in a simulated aqueous environment can reveal whether the ligand remains stably bound in the active site, providing a more dynamic and realistic picture of the interaction. nih.govnih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-target interaction. nih.gov

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches are integral to modern SAR, helping to rationalize experimental findings and guide the design of more potent analogs. mdpi.comnih.gov

By computationally modeling a series of this compound derivatives and correlating the computational results with experimental activity data, researchers can build robust SAR models. researchgate.net For instance, docking studies across a library of quinoxaline analogs can reveal which substitutions on the core scaffold enhance binding to a specific target. mdpi.comresearchgate.net SAR analysis has shown that for some quinoxaline series, the presence of specific substituents, such as electron-releasing or electron-withdrawing groups at particular positions, is essential for activity. mdpi.com Similarly, studies on related N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffolds have demonstrated that lipophilic substitutions at certain positions are favorable for inhibitory activity against specific enzymes. nih.gov These computational insights allow medicinal chemists to focus their synthetic efforts on compounds with the highest probability of success.

In Silico Prediction of Pharmacokinetic Properties and Binding Modes

Beyond efficacy, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are now routinely used to predict these properties early in the drug discovery process, saving time and resources. nih.govresearchgate.net

For derivatives of the tetrahydroquinoxaline scaffold, computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. udhtu.edu.ua For example, predictions for related quinoxaline derivatives have been performed to assess their drug-likeness based on criteria such as Lipinski's rule of five. researchgate.netudhtu.edu.ua

The analysis of binding modes, derived from molecular docking, is a critical component of this process. nih.gov Visualizing the docked pose of a this compound derivative within a receptor's active site allows researchers to understand the structural basis for its activity. nih.gov It highlights the specific amino acid residues involved in binding and provides a rationale for observed SAR, ultimately guiding the design of new analogs with improved binding affinity and pharmacokinetic profiles. nih.govnih.gov

Conformational Analysis and Stereochemical Control Studies

The three-dimensional structure and conformational flexibility of the this compound scaffold are critical determinants of its chemical reactivity and biological activity. Computational chemistry provides powerful tools to investigate the conformational landscape and the factors governing stereochemical outcomes in these systems.

The 1,2,3,4-tetrahydroquinoxaline (B1293668) core consists of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring. X-ray crystallography studies of the parent 1,2,3,4-tetrahydroquinoxaline reveal that the six-membered dihydropyrazine ring adopts a puckered, non-planar conformation to minimize steric strain. researchgate.net This inherent puckering gives rise to multiple possible conformers, primarily half-chair or boat-like structures. The introduction of a phenyl substituent at the C2 position introduces further conformational complexity and the potential for stereoisomerism.

Theoretical studies, often employing molecular mechanics or density functional theory (DFT), are used to determine the relative stabilities of different conformers. For the this compound molecule, the primary conformational variable is the orientation of the phenyl group relative to the tetrahydroquinoxaline ring system. The phenyl group can adopt either a pseudo-axial or a pseudo-equatorial position.

In analogous heterocyclic systems, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, computational studies have shown a preference for conformations where the bulky phenyl substituent occupies a pseudo-equatorial position to alleviate steric hindrance. psu.edu A similar trend is anticipated for this compound. The pseudo-equatorial conformer is generally lower in energy due to reduced 1,3-diaxial interactions.

The stereochemical control in the synthesis of chiral this compound derivatives is a subject of significant interest, particularly in asymmetric catalysis. nih.govrsc.org Computational modeling plays a crucial role in understanding the mechanisms of these reactions and the origins of enantioselectivity. By modeling the transition states of the key bond-forming steps, researchers can rationalize why a particular enantiomer is formed preferentially. These models often consider the interaction of the substrate with a chiral catalyst, highlighting the non-covalent interactions that dictate the facial selectivity of the reaction.

| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| A | Pseudo-equatorial | 0.00 |

| B | Pseudo-axial | +2.5 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

The key interactions revealed by NBO analysis involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

For this compound, several important donor-acceptor interactions are expected:

n → σ* Interactions: The lone pair orbitals (n) on the nitrogen atoms (N1 and N4) can donate electron density to the anti-bonding orbitals (σ*) of adjacent C-C and C-N bonds. These hyperconjugative interactions delocalize the lone pair electrons, stabilizing the molecule and influencing the geometry of the heterocyclic ring.

π → π* and n → π* Interactions: The π-system of the fused benzene ring and the phenyl substituent can participate in delocalization. Interactions between the filled π orbitals of one ring and the empty π* orbitals of the other, as well as donations from nitrogen lone pairs into the π* orbitals of the aromatic rings, contribute significantly to the electronic stability and planarity of the aromatic portions of the molecule.

NBO analysis also provides information about the hybridization of atoms, which can be correlated with bond lengths and angles. nih.gov For instance, the hybridization of the nitrogen atoms will deviate from pure sp3 due to the delocalization of their lone pairs into the aromatic system and adjacent bonds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N1) | σ(C2-C3) | 3.5 |

| n(N1) | σ(C8a-N4) | 2.1 |

| n(N4) | σ(C3-C2) | 1.8 |

| π(C5-C6) | π(C7-C8) | 20.5 |

| π(Phenyl) | π*(Fused Benzene) | 1.5 |

Advanced Spectroscopic and Crystallographic Characterization of 2 Phenyl 1,2,3,4 Tetrahydroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the compound's constitution.

The ¹H NMR spectrum of this compound provides essential information about the chemical environment, number, and connectivity of protons. While specific, experimentally verified spectral data is not widely published, the expected chemical shifts and multiplicities can be predicted based on the molecular structure.

The spectrum is expected to show distinct signals for the protons on the tetrahydro-pyrazine ring, the fused benzene (B151609) ring, and the C2-phenyl substituent. The protons on the saturated heterocyclic ring (at C3) would likely appear as complex multiplets in the aliphatic region. The single proton at the C2 position, being a benzylic methine adjacent to a nitrogen atom, would resonate further downfield. Protons on the fused aromatic ring and the phenyl group would appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The two N-H protons are expected to appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H (N1, N4) | Variable (Broad) | Broad Singlet | 2H |

| Aromatic-H (Fused Ring) | ~6.5 - 7.2 | Multiplets | 4H |

| Aromatic-H (Phenyl Group) | ~7.2 - 7.5 | Multiplets | 5H |

| C2-H | ~4.5 - 5.0 | Triplet or Doublet of Doublets | 1H |

Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. With 14 carbon atoms in the structure, up to 12 unique signals are expected, assuming free rotation of the phenyl group which would make the ortho/meta carbons equivalent, respectively.

Carbon signals are spread over a wider range than proton signals, typically from 0 to 200 ppm, which minimizes signal overlap. libretexts.org The carbons of the phenyl group and the fused benzene ring would appear in the aromatic region (~110-150 ppm). The sp³-hybridized carbons of the tetrahydro-pyrazine ring (C2 and C3) would resonate upfield. The C2 carbon, being attached to two nitrogen atoms and a phenyl group, is expected to be the most downfield of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (Fused Ring & Phenyl Group) | 110 - 150 |

| C2 | 60 - 75 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. libretexts.org

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise structural assignment of complex molecules like this compound by revealing through-bond and through-space correlations between nuclei. youtube.comgithub.io

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this molecule, COSY would show correlations between the C2-H and the C3-H₂ protons, confirming their adjacency. It would also reveal the coupling networks within the fused aromatic ring and the separate phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is a highly sensitive method for assigning carbon resonances by linking them to their known proton assignments. nih.gov Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton and carbon data.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly crucial for identifying and connecting spin systems separated by quaternary carbons or heteroatoms. For this compound, HMBC would show correlations from the C2-H proton to the carbons of the phenyl ring and to carbons within the fused benzene ring, unequivocally confirming the phenyl group's location at C2.

In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics in real-time, directly within the NMR tube. cardiff.ac.ukchemrxiv.org While specific in situ studies on the synthesis of this compound are not prominently documented, the methodology has been successfully applied to monitor the formation of related heterocyclic structures, such as substituted tetrahydroquinolines. rsc.orgresearchgate.net

In a typical application, the progress of a reaction, such as the reductive cyclization to form the tetrahydroquinoxaline ring, can be monitored by acquiring NMR spectra at regular intervals. rsc.org This allows for the identification of starting materials, transient intermediates, byproducts, and the final product, providing a detailed kinetic profile of the reaction. rsc.org Such operando NMR studies are invaluable for optimizing reaction conditions (temperature, pressure, catalyst) to maximize the yield and selectivity of the desired product. rsc.orgrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₄N₂), the nominal molecular weight is 210.27 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the elemental formula (C₁₄H₁₄N₂). This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. While a detailed fragmentation study for this specific compound is not available, predictable fragmentation pathways can be proposed. Common fragmentation patterns for related structures often involve the cleavage of bonds alpha to the nitrogen atoms and the loss of stable neutral molecules or radicals. nih.govresearchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Identity | Description |

|---|---|---|

| 210 | [C₁₄H₁₄N₂]⁺ | Molecular Ion |

| 209 | [C₁₄H₁₃N₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 133 | [C₈H₉N₂]⁺ | Loss of the phenyl group ([M-C₆H₅]⁺) |

| 104 | [C₇H₆N]⁺ | Fragment from cleavage of the tetrahydro-pyrazine ring |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not publicly documented, analysis of the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), reveals key features of the core scaffold. researchgate.net The parent structure shows a puckered, non-planar six-membered piperazine (B1678402) ring fused to a planar benzene ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of the bonds within the molecular structure. For this compound, the IR spectrum provides definitive evidence for its key structural features.

The molecular structure of this compound contains several characteristic functional groups: two secondary amine (N-H) groups, aromatic (C-H and C=C) bonds within the phenyl and benzene rings, aliphatic (C-H) bonds in the tetrahydroquinoxaline ring, and carbon-nitrogen (C-N) bonds. Each of these groups absorbs IR radiation at a specific wavenumber range, providing a molecular fingerprint.

Detailed Research Findings:

While a specific experimental spectrum for this compound is not widely published in commercial databases, the expected absorption bands can be accurately predicted based on the extensive literature on related quinoxaline (B1680401) and aromatic amine compounds. The key vibrational modes and their expected regions are summarized in the table below.

The N-H stretching vibrations are particularly diagnostic. The presence of two secondary amine groups in the tetrahydroquinoxaline ring would typically result in two distinct, sharp to medium absorption bands in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches from the CH₂ group in the heterocyclic ring are observed just below 3000 cm⁻¹.

The "fingerprint region" of the IR spectrum, typically from 1600 cm⁻¹ to 600 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. Within this region, the C=C stretching vibrations of the aromatic rings give rise to several sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibrations of the aromatic and aliphatic amines are also found in this region, typically between 1350 cm⁻¹ and 1000 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene rings provide information about the substitution pattern.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic CH₂ | CH₂ Bend (Scissoring) | ~1450 | Variable |

| Aromatic C-N | C-N Stretch | 1350 - 1250 | Strong |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium to Strong |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for the analysis and purification of heterocyclic compounds like this compound.

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for the initial screening of suitable solvent systems for column chromatography purification. For quinoxaline derivatives, TLC is routinely employed using silica (B1680970) gel plates as the stationary phase. The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) value that allows for clear separation of the product from starting materials and by-products. In the synthesis of various quinoxaline derivatives, the progress of the reaction is often monitored by TLC. nih.govresearchgate.netchemistryjournal.in

High-Performance Liquid Chromatography (HPLC):

HPLC is a high-resolution chromatographic technique used for the accurate determination of purity and for the preparative isolation of compounds. For quinoxaline and its derivatives, reversed-phase HPLC (RP-HPLC) is a common analytical method. sielc.comchromatographyonline.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent system, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com

Detailed Research Findings:

While specific HPLC methods for this compound are not detailed in the readily available literature, methods for related quinoxaline compounds provide a strong basis for developing a suitable analytical procedure. For instance, the analysis of quinoxaline itself can be achieved using a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com For more complex quinoxaline derivatives, gradient elution methods are often employed to ensure the separation of all components in a mixture. nih.gov The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of over 95% is often required for compounds intended for further use. sigmaaldrich.com

Table 2: Typical Chromatographic Conditions for the Analysis of Quinoxaline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | Reaction monitoring, Purity check |

| RP-HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | UV (e.g., 254 nm) | Purity assessment, Quantitative analysis |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | UV detection or TLC analysis of fractions | Preparative isolation |

Biological Activities and Medicinal Chemistry Applications of 2 Phenyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Broad Pharmacological Relevance of the Tetrahydroquinoxaline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline (B1293668) framework is a recognized pharmacophore utilized in the development of a wide range of bioactive compounds. nih.gov Its value in medicinal chemistry is well-established, serving as a versatile platform for creating molecules with diverse therapeutic applications. nih.gov The scaffold's utility stems from its bicyclic nature and the presence of nitrogen atoms that can form crucial interactions with biological targets, including hydrogen bonds. nih.govnih.gov

Researchers have identified the 1,2,3,4-tetrahydroquinoxaline core as an excellent foundation for building molecules targeting various proteins and pathways. nih.gov For instance, derivatives of this scaffold have been developed as potent modulators of the Hepatitis B Virus (HBV) capsid assembly, demonstrating its potential in antiviral therapy. nih.gov Beyond virology, the scaffold has been incorporated into inhibitors of Bromodomain and Extra-Terminal (BET) proteins and Diacylglycerol O-acyltransferase 1 (DGAT1), indicating its relevance in oncology and metabolic diseases. nih.gov Furthermore, probes based on the tetrahydroquinoxaline structure have been designed for biological imaging, such as tracking DNA G-quadruplexes and monitoring mitochondrial membrane potential, showcasing its versatility as a tool in cell biology research. bath.ac.uk The basic nitrogen at the 4-position offers the advantage of forming salts, which can improve the solubility of drug candidates. nih.gov

Antineoplastic and Cytotoxic Activities

The tetrahydroquinoxaline scaffold and its parent quinoxaline (B1680401) structure are integral to the development of numerous anticancer agents. Their derivatives have been shown to exert antineoplastic effects through various mechanisms, including the inhibition of key signaling pathways and the modulation of essential cellular processes that govern cancer cell proliferation and survival.

Derivatives of the tetrahydroquinoxaline scaffold have been successfully designed to interact with specific molecular targets that are critical for cancer progression.

NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation, immunity, and cell survival, and its dysregulation is linked to many cancers. nih.govacs.org Tetrahydroquinoxaline derivatives have emerged as effective modulators of the NF-κB pathway. One study demonstrated that a tetrahydroquinoxaline-based compound could stabilize the protein-protein interaction between 14-3-3 and the p65 subunit of NF-κB, which is crucial for inhibiting NF-κB's transcriptional activity. nih.govacs.org This derivative (compound 24j) exhibited an apparent dissociation constant (Kᴅ) of 4.3 μM and achieved an 81-fold stabilization of the complex. nih.govacs.org Structural analysis revealed that a nitrogen atom in the tetrahydroquinoxaline ring forms an additional hydrogen bond with the p65 backbone, enhancing its inhibitory effect. nih.govacs.org Other research has shown that tetrahydroquinoxaline derivatives can block the nuclear translocation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS), with one analog showing an EC₅₀ value of 8.5 μM. vulcanchem.com Additionally, certain BET inhibitors built on a tetrahydroquinoxaline framework have been found to suppress NF-κB transcriptional activity. nih.gov

mTOR and MDM2/XIAP: While the tetrahydroquinoxaline scaffold itself has shown promise, research into its direct inhibitory activity against the mTOR (mammalian target of rapamycin) and the MDM2/XIAP (murine double minute 2/X-linked inhibitor of apoptosis protein) pathways is less defined in the available literature. However, the closely related tetrahydroquinoline (B57606) scaffold has been extensively studied for these targets. Derivatives of tetrahydroquinoline have been identified as potent dual inhibitors of MDM2 and XIAP, which are often overexpressed in cancer cells, leading to treatment resistance. nih.gov Similarly, the tetrahydroquinoline core has been explored as an efficient scaffold for developing mTOR inhibitors for lung cancer treatment. ucl.ac.ukresearchgate.net These findings on a related scaffold suggest a potential avenue for the future development of tetrahydroquinoxaline-based inhibitors against these important cancer targets.

Tetrahydroquinoxaline derivatives can influence fundamental cellular processes that, when dysregulated, contribute to cancer.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The parent quinoxaline scaffold is known to be a component of apoptosis-inducing agents. For example, studies on 2-oxo-3-phenylquinoxaline derivatives have shown they can induce significant morphological changes in cancer cells, including nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. bath.ac.uk Furthermore, a fluorescent probe built upon a tetrahydroquinoxaline scaffold was developed to monitor changes in mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. bath.ac.uk

Cell Cycle Progression: The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs function by arresting the cell cycle, thereby preventing tumor growth. researchgate.net While direct evidence linking 2-phenyl-1,2,3,4-tetrahydroquinoxaline to cell cycle arrest through tubulin polymerization inhibition is not prominent in the reviewed literature, this mechanism is well-established for other heterocyclic compounds. For instance, compounds that interfere with microtubule dynamics block mitosis and can induce cell death. Given the structural similarities to other biologically active heterocycles, exploring the effect of tetrahydroquinoxalines on the cell cycle remains a viable research direction.

A critical step in anticancer drug discovery is evaluating the cytotoxicity of new compounds against various human cancer cell lines. Derivatives of quinoxaline and tetrahydroquinoxaline have demonstrated significant cytotoxic effects across a range of cancer types. For instance, a series of novel quinoxaline derivatives showed potent activity against leukemia cell lines, with one compound (3h) exhibiting a GI₅₀ value of 1.11 μM against the RPMI-8226 cell line. Another study on 2-oxo-3-phenylquinoxaline derivatives found that compound 7j had a potent cytotoxic effect on colorectal cancer (HCT-116) cells, with an IC₅₀ of 26.75 ± 3.50 μg mL⁻¹. bath.ac.uk The broad cytotoxic and antineoplastic activities of these scaffolds underscore their potential in oncology. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Quinoxaline and Tetrahydroquinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Reported Value | Source(s) |

|---|---|---|---|---|

| Quinoxaline Derivative (3h) | Leukemia (RPMI-8226) | GI₅₀ | 1.11 μM | |

| 2-Oxo-3-phenylquinoxaline (7j) | Colorectal Cancer (HCT-116) | IC₅₀ | 26.75 ± 3.50 μg/mL | bath.ac.uk |

| 3-Trifluoromethylquinoxaline 1,4-dioxide (7h) | Various Cancer Cell Lines | IC₅₀ | 1.3–2.1 μM | |

| Tetrahydroquinoxaline Derivative (17) | Not specified | CC₅₀ | > 100 μM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the quinoxaline and related tetrahydroisoquinoline scaffolds have demonstrated significant anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.netnih.gov Polyphenolic compounds, for instance, are known to regulate immunity by interfering with the production of pro-inflammatory cytokines and modulating key signaling pathways. nih.govmdpi.com

Studies have shown that certain synthetic derivatives can suppress the production of inflammatory mediators. For example, some 2-phenyl-4H-chromen-4-one derivatives, which share a phenyl substituent, inhibit the release of pro-inflammatory cytokines by blocking TLR4/MAPK signaling pathways. nih.gov In a similar vein, polyphyllin VII has been shown to exert strong anti-inflammatory effects by downregulating MAPK and NF-κB pathways, leading to a reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins. mdpi.com

Specifically, a series of novel di-substituted sulfonylquinoxaline derivatives were screened for their immunomodulatory effects. Several of these compounds exhibited high immunostimulatory action, indicating their potential to modulate immune responses. mdpi.com The related compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride also showed a pronounced anti-inflammatory effect, reported to be 3.3 times greater than that of the standard drug diclofenac (B195802) sodium in one study.

Table 1: Immunostimulatory Action of Sulfonylquinoxaline Derivatives

| Compound ID | Immunostimulatory Ratio (Mean ± SD) |

|---|---|

| 7a | 142.6 ± 0.4 |

| 11c | 135.7 ± 0.5 |

| 10f | 117.8 ± 0.39 |

| 10c | 112.5 ± 0.83 |

| 10a | 86.4 ± 0.47 |

| 9b | 72.8 ± 0.77 |

Data sourced from a study on the immunomodulatory effects of new sulfonylquinoxaline derivatives. mdpi.com

Neuroprotective and Central Nervous System (CNS) Activities

The tetrahydroquinoxaline scaffold and its structural isomer, tetrahydroisoquinoline (THIQ), are of significant interest for their neuroprotective capabilities and potential to treat neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.netnih.gov THIQ derivatives are found naturally in the human brain and can cross the blood-brain barrier. nih.gov

New 6-aminoquinoxaline (B194958) derivatives have been shown to protect dopaminergic neurons in cellular and animal models of Parkinson's disease. nih.gov One lead compound, PAQ (4c), attenuated neurodegeneration, making it a promising candidate for further research. nih.gov Similarly, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and its analogs have demonstrated neuroprotective activity against toxins that target dopaminergic neurons. nih.gov The neuroprotective action of some of these compounds is partly attributed to the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov

The activity of these compounds in the CNS is often linked to their ability to modulate classical neurotransmitter systems. gwu.edu The structural similarity of some derivatives to established neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has driven extensive research into their effects on dopaminergic pathways. researchgate.net

A study on tetrahydrobiisoquinoline derivatives formed from the reaction of dopamine (B1211576) with glyoxal (B1671930) suggests a potential pathway for dopamine modification that may be relevant to the neurodegenerative changes seen in Parkinson's disease. nih.gov Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in a model of diabetic neuropathic pain found that the compound reversed the diminished levels of serotonin (B10506) in the frontal cortex, striatum, and hippocampus, and restored dopamine levels in the striatum.

Table 2: Effect of 1MeTIQ on Neurotransmitter Levels in a Diabetic Neuropathy Model

| Brain Region | Neurotransmitter | Change in STZ-Diabetic Mice | Effect of 1MeTIQ |

|---|---|---|---|

| Frontal Cortex | Serotonin | Decreased | Reversed |

| Striatum | Serotonin | Decreased | Reversed |

| Hippocampus | Serotonin | Decreased | Reversed |

| Striatum | Dopamine | Decreased | Reversed |

This table summarizes findings on how 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) administration affects neurotransmitter concentrations in streptozotocin (B1681764) (STZ)-induced diabetic mice.

The neuroprotective and neurotransmitter-modulating effects of these compounds translate to therapeutic potential in various neurodegenerative conditions. nih.govresearchgate.netwalshmedicalmedia.com Quinoxaline derivatives are being investigated as selective inhibitors of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease treatment. researchgate.netwalshmedicalmedia.com

The tetrahydroisoquinoline derivative 1MeTIQ has been specifically studied for its potential in treating diabetic neuropathic pain, a common complication of diabetes. In a mouse model, acute administration of 1MeTIQ reversed both mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). These effects were comparable to the standard treatment, gabapentin.

The potential of tetrahydroisoquinoline derivatives in Alzheimer's disease is linked to their ability to inhibit neuronal apoptosis and reduce intracellular oxidative damage and iron accumulation. nih.gov

Antimicrobial and Antifungal Activities

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. researchgate.netnih.gov They are a component of several antibiotics, including echinomycin (B1671085) and levomycin. researchgate.net

Research has demonstrated the efficacy of various derivatives against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov For instance, certain spiro-tetrahydroquinoline derivatives have been synthesized and evaluated for their wound-healing properties, which can be associated with antimicrobial action to prevent infection. nih.gov

A study on new 2-alkyl(tetrahydroquinoline-4-yl)formamide derivatives reported significant activity against several clinically relevant pathogens. The minimum inhibitory concentration (MIC) was determined for these compounds, with some showing high potency, particularly against P. aeruginosa. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Formamide (B127407) Derivatives Against P. aeruginosa

| Compound | Substituent | MIC (µg/mL) |

|---|---|---|

| Compound 1 | 6-fluoro-2-pentyl | 0.003 |

| Compound 2 | 6-nitro-2-pentyl | 0.025 |

| Compound 3 | 6-chloro-2-ethyl | 0.025 |

Data from a study evaluating the antimicrobial activity of new tetrahydroquinoline formamide derivatives against a clinical isolate of P. aeruginosa (PA2). nih.gov

The development of novel 1,2,3-thiaselenazoles, derived from a related dithiazole scaffold, has also yielded compounds with potent, broad-spectrum antimicrobial and antifungal activity against multi-resistant hospital-acquired infections. nih.gov Other research has focused on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which have also shown promise as antimicrobial and antifungal agents. consensus.app

Other Diverse Therapeutic Applications

The structural versatility of the tetrahydroquinoxaline scaffold and its relatives has led to their investigation in a wide array of other therapeutic areas. researchgate.netipp.pt

Anticancer Activity: Tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine (B1669291) binding site inhibitors, which act as microtubule targeting agents. nih.gov One such compound, I-7, exhibited excellent antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle. nih.gov The related tetrahydroisoquinoline (THIQ) moiety is also found in hybrid compounds with strong antitumor effects. mdpi.com

Antidiabetic Properties: Quinoxaline derivatives are being explored as potential treatments for diabetes mellitus. researchgate.net Research has focused on designing these compounds to act as inhibitors of the dipeptidyl peptidase-IV (DPP-4) enzyme, which would result in a hypoglycemic effect.

Wound Healing: Novel spiro-tetrahydroquinoline derivatives have been shown to have significant wound-healing activities in both cell-based scratch assays and mouse excision wound models. nih.gov

Antimalarial and Antiparasitic Activity: The quinoline core is famous for its use in antimalarial drugs like chloroquine. researchgate.net The broader class of quinoxaline derivatives has also been investigated for activity against malaria and other parasites like E. histolytica. ipp.pt

Antidiabetic Activity

The quinoxaline nucleus is recognized as an emerging and important heterocyclic scaffold for developing compounds with potential antidiabetic activity. nih.gov Research has increasingly focused on quinoxaline derivatives as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose metabolism. nih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels.

In this context, a series of novel quinoxalinone derivatives were designed and synthesized to evaluate their hypoglycemic effects. nih.gov Among these, compounds 5i and 6b demonstrated significant hypoglycemic activity, comparable to the positive control drug, Pioglitazone. nih.gov Further studies suggested that these compounds might exert their effects by mitigating cellular oxidative stress and modulating glucose transporter proteins. nih.govnih.gov For instance, compound 6b was found to bind effectively to glucose transporters SGLT2 and GLUT1. nih.govnih.gov Another study highlighted the discovery of various quinoxalinedione (B3055175) derivatives as potent DPP-IV inhibitors through high-throughput screening of a large chemical library. nih.gov

Table 1: Antidiabetic Activity of Selected Quinoxalinone Derivatives This table is based on data from the text. The interactive features are for illustrative purposes.

| Compound | Structure Highlights | Key Findings | Reference |

|---|---|---|---|

| 5i | Quinoxalinone core | Strong hypoglycemic effect, comparable to Pioglitazone. | nih.gov |

| 6b | Quinoxalinone core | Strong hypoglycemic effect; alleviates cellular oxidative stress; binds to GLUT1 and SGLT2. | nih.govnih.gov |

| Quinoxalinediones | Dione-quinoxaline core | Identified as potent DPP-IV inhibitors through High-Throughput Screening. | nih.gov |

Antimalarial and Antiparasitic Efficacy

Malaria and leishmaniasis remain significant global health issues, and the development of novel therapeutic agents is a priority due to increasing drug resistance. Quinoxaline derivatives have emerged as a promising class of compounds in this area.

Specifically, new amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated for their in vitro activity against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These studies also tested efficacy against Leishmania infantum and Leishmania amazonensis, the parasites causing visceral and cutaneous leishmaniasis, respectively. Research indicated that the presence of a halogen atom at position 7 and the length of an aliphatic chain were crucial for the level of activity. In a separate investigation, a series of anti-schistosomal quinoxaline-based compounds were found to possess potent activity against the asexual blood stage of P. falciparum, with some compounds showing IC₅₀ values in the low nanomolar range against multi-drug resistant strains.

Table 2: Antimalarial and Antiparasitic Activity of Selected Quinoxaline Derivatives This table is based on data from the text. The interactive features are for illustrative purposes.

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Amide derivatives of quinoxaline 1,4-di-N-oxide | Plasmodium falciparum (chloroquine-resistant), Leishmania infantum, Leishmania amazonensis | A cyclopentyl derivative showed the best antiplasmodial activity (IC₅₀ = 2.9 µM); a 3-chloropropyl derivative was most active against L. infantum (IC₅₀ = 0.7 µM). | |

| 2,3-dianilinoquinoxaline derivatives | Plasmodium falciparum (multi-drug resistant) | Compound 22 showed potent activity with IC₅₀ values of 22 nM (3D7 strain) and 32 nM (Dd2 strain). |

Antioxidant Activity

The 1,2,3,4-tetrahydroquinoxaline scaffold is intrinsically associated with significant antioxidant properties. Studies have shown that the antioxidant activity of 1,2,3,4-tetrahydroquinoxalines is considerably greater than that of the related 1,2,3,4-tetrahydroquinolines. The mechanism of action is believed to involve the donation of hydrogen atoms from the methylene (B1212753) groups at the 2 and/or 3 positions to peroxyl radicals, effectively terminating oxidative chain reactions.

Unsubstituted 1,2,3,4-tetrahydroquinoxaline itself demonstrates good antioxidant activity. The introduction of substituents at the 2-position, such as an alkyl or a phenyl group, has been found to further enhance this activity, resulting in longer induction periods in peroxidation inhibition assays compared to the parent compound. For example, 2-methyl-1,2,3,4-tetrahydroquinoxaline (B1594992) has been reported to exhibit a particularly high induction period, surpassing that of commercial antioxidants like BHT. The oxidation of 1,2,3,4-tetrahydroquinoxalines by peroxyl radicals leads to the formation of quinoxalines and a dimer product, 6-(1,2,3,4-tetrahydroquinoxalin-1-yl)-quinoxaline.

Table 3: Antioxidant Activity of 1,2,3,4-Tetrahydroquinoxaline and its Derivatives This table is based on data from the text. The interactive features are for illustrative purposes.

| Compound | Substitution at 2-position | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoxaline | None (unsubstituted) | Good antioxidant activity. | |

| 2-Alkyl-1,2,3,4-tetrahydroquinoxalines | Alkyl group | Longer induction period than unsubstituted compound. | |

| This compound | Phenyl group | Longer induction period than unsubstituted compound. | |

| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | Methyl group | Highest induction period among tested antioxidants. |

Antihyperlipidemic Activity

While the tetrahydroquinoxaline scaffold has been explored for a range of bioactivities, its specific application as an antihyperlipidemic agent is not extensively documented in the available scientific literature. Research into lipid-lowering agents has often focused on other heterocyclic structures. For instance, some studies have noted that the related 1,2,3,4-tetrahydroquinoline (B108954) scaffold possesses anti-hyperlipidemic properties. Additionally, derivatives of tetrahydro-1,4-oxazine have been synthesized and shown to inhibit lipid peroxidation and reduce triglyceride and cholesterol levels in animal models. However, direct and detailed research findings focusing solely on the antihyperlipidemic effects of this compound and its close derivatives are not prominent.

Tetrahydroquinoxaline as a Privileged Scaffold and Pharmacophore in Rational Drug Design

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. The tetrahydroquinoxaline ring system is increasingly recognized as such a scaffold. nih.gov Its structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors, allows for versatile interactions with various protein targets.

The concept of rational drug design, which involves the systematic, target-based creation of new therapeutic agents, has effectively utilized the tetrahydroquinoxaline core. A notable example is the design of novel tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. These compounds act as microtubule targeting agents, a crucial mechanism for anticancer chemotherapy. Molecular docking studies have confirmed that the tetrahydroquinoxaline group can fit effectively into the binding pockets of targets like tubulin, forming key hydrophobic and hydrogen bond interactions. The adaptability of this scaffold allows chemists to modify it with various functional groups to optimize potency, selectivity, and pharmacokinetic properties for a diverse range of therapeutic targets. nih.govnih.gov

Considerations for High-Throughput Screening: Identification as Pan-Assay Interference Compounds (PAINS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, but it is often plagued by "false positives"—compounds that appear active but are not viable drug leads. A significant category of these nuisance compounds is known as Pan-Assay Interference Compounds (PAINS). PAINS are defined by specific chemical substructures that tend to interfere with assay readouts through various non-specific mechanisms, such as aggregation, reactivity, or optical interference, rather than by specific binding to the intended biological target.

The fused tetrahydroquinoline (THQ) scaffold, a close structural relative of tetrahydroquinoxaline, has been identified as a lesser-studied class of PAINS. Research has shown that tricyclic THQs are frequent hitters in HTS campaigns across a wide range of protein targets and assay types. This promiscuous activity is often attributed to the chemical reactivity of the scaffold, particularly the potential for oxidation or the reactivity of certain ring structures, which can lead to covalent modification of assay components or other interferences. Given the structural similarities, there is a strong cautionary note for researchers working with tetrahydroquinoxaline derivatives. Their widespread, micromolar activities observed in diverse screening campaigns may be indicative of pan-assay interference rather than true, optimizable, target-specific activity, warranting careful validation and follow-up studies to rule out nuisance behavior.

Industrial and Advanced Materials Applications of Quinoxaline and Tetrahydroquinoxaline Derivatives

Role as Electron-Transporting Materials in Organic Electronics

Quinoxaline (B1680401) derivatives are noted for their potential as electron-transporting materials, a crucial component in many organic electronic devices. Their π-deficient aromatic character makes them good candidates to function as electron acceptors. researchgate.net While the broader class of quinoxaline-based materials has been investigated for these properties, specific research detailing the performance of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline as a primary electron-transporting material is not extensively available in the reviewed literature. The following sections discuss the application of related quinoxaline derivatives in various organic electronic devices.

Applications in Organic Solar Cells (OSCs)

In the realm of organic solar cells, quinoxaline-based molecules have emerged as promising non-fullerene acceptors. Their tunable energy levels, high electron mobility, and strong light absorption in the visible and near-infrared regions contribute to enhancing the power conversion efficiency (PCE) of OSCs. rsc.orgnih.gov The design of these acceptors often involves creating a donor-acceptor (D-A) structure to modulate the material's electronic properties. rsc.org

Recent research has focused on developing Y-type small molecule acceptors incorporating a quinoxaline core to minimize energy loss and improve charge generation and transport. rsc.org For instance, a series of small molecule acceptors with a pyrido[2,3-b]quinoxaline (B14754064) core demonstrated the importance of molecular packing and orbital overlap for achieving high-performance OSCs. nih.gov While these studies underscore the potential of the quinoxaline scaffold, specific performance data for OSCs utilizing this compound as the electron acceptor is not prominently featured in the available scientific literature. The focus remains on more complex, engineered derivatives.

A recent study highlighted the achievement of a 21.5% power conversion efficiency in tandem organic solar cells, which utilized a narrow bandgap acceptor, BTA-4F, featuring a 2-methyl-2H-benzotriazole (BTA) central core, alongside another quinoxaline-based acceptor, Qx-4F. researchgate.net This demonstrates the significant role that quinoxaline-based structures play in the advancement of OSC technology.

Table 1: Performance of Selected Quinoxaline-Based Acceptors in Organic Solar Cells

| Acceptor | Donor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| Py2 | PM6 | Not Specified | Not Specified | Not Specified | Not Specified |

| Qx-4F | PBDB-TF | Not Specified | Not Specified | Not Specified | Not Specified |

| BTA-4F | PBDB-TF | 19.5 | Not Specified | Not Specified | Not Specified |

Utility in Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have been extensively utilized as sensitizers in dye-sensitized solar cells (DSSCs). In this context, the quinoxaline moiety typically serves as an electron-accepting unit within a D-π-A (donor-π bridge-acceptor) dye structure. researchgate.netcase.eduresearchgate.net These dyes are responsible for absorbing light and injecting electrons into the semiconductor's conduction band (typically TiO2). researchgate.net

Despite the extensive research on various quinoxaline-based dyes for DSSCs, there is a lack of specific studies in the reviewed literature that employ this compound itself as the primary component of the sensitizing dye. The research tends to focus on more complex derivatives designed to optimize light harvesting and electron transfer properties.

Table 2: Photovoltaic Performance of Selected Quinoxaline-Based Dyes in DSSCs

| Dye | Donor Moiety | Acceptor Moiety | Power Conversion Efficiency (PCE) (%) |

| RC-21 | Triphenylamine | Quinoxaline | 3.30 |

| RC-22 | Triphenylamine | Quinoxaline | 5.56 |

| DSSC 66 | Phenothiazine | Quinoxaline | 4.36 |

Incorporation in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. wikipedia.org The performance of an OFET is heavily reliant on the charge carrier mobility of the organic semiconductor used in its channel. researchgate.netrug.nl Quinoxaline-based materials, due to their electron-accepting nature, are potential candidates for n-type semiconductors in OFETs.

Performance in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), quinoxaline derivatives have been investigated as both emitting materials and electron-transporting layers. Their electronic properties can be tuned to achieve emission in different parts of the visible spectrum. For example, platinum(II) complexes incorporating substituted tetrahydroquinoline ligands have been synthesized and shown to be efficient emitters in solution-processed OLEDs, with performance depending on the specific ligand structure. rsc.org

However, the direct application and performance metrics of this compound in OLEDs are not specifically documented in the reviewed scientific papers. The focus of existing research is on more complex quinoxaline derivatives or metal complexes designed to enhance electroluminescence and device efficiency. rsc.orgresearchgate.net

Development in Sensing Technologies and Electrochromic Devices

The responsive electronic nature of quinoxaline derivatives also makes them suitable for applications in sensing and electrochromic devices. Electrochromic materials change their optical properties in response to an applied electrical potential, a phenomenon that can be harnessed in smart windows and displays. utexas.edu

Polymer films containing phenothiazine-phenylquinoline donor-acceptor units have been shown to exhibit reversible electrochemical oxidation with a corresponding color change. utexas.edu Similarly, materials based on pyrrolo[1,2-α]quinoxaline have been developed for electrochromic devices, demonstrating excellent stability and reversibility. researchgate.net

While these examples highlight the utility of the broader quinoxaline family in electrochromic applications, specific research detailing the electrochromic or sensing properties of this compound is not found in the provided search results.

Q & A

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rh/Ir catalysts achieve enantiomeric excess (ee) >90%. Monitor ee via chiral HPLC or CD spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.